Camphoric anhydride
Overview
Description
Camphoric anhydride, also known as dl-Camphoric anhydride, has the molecular formula C10H14O3 and a molecular weight of 182.2164 .
Synthesis Analysis
Several D-(+)-camphoric acid imides, not previously described in the literature, were synthesized with good yields. The synthesis of previously known imides was improved. The cytotoxicity and antiviral activity of all synthesized imides were studied .
Molecular Structure Analysis
The this compound molecule contains a total of 28 bonds. There are 14 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 2 esters (aliphatic), and 1 anhydride .
Chemical Reactions Analysis
Acid anhydrides are unique in that they have two carbonyl groups in them. The intensity and position of their IR peaks can be used to determine which of the four types of anhydride exist in a sample .
Scientific Research Applications
Cancer Research : A study by Qi et al. (2015) demonstrated the use of camphoric anhydride in developing 'Camplatin', a prodrug combining this compound and cisplatin. Delivered in nanoparticles, it showed enhanced anticancer activity and successfully overcame cisplatin drug resistance.
Chemical Synthesis and Properties : this compound's synthesis via unsensitized photo-oxidation of camphorquinone was explored by Ji et al. (2002). Another study by Kgomo et al. (2005) conducted a low-temperature neutron diffraction study of this compound to determine the accurate positions of hydrogen atoms.
Electrochemical Applications : Research by Pettinger et al. (2002) highlighted camphor's strong adsorption on metal surfaces, particularly gold (Au), which influences surface reactions and morphology.
Biocatalytic Synthesis : Hofer et al. (2013) explored the biocatalytic synthesis of a diketobornane as a building block for bifunctional camphor derivatives.
Photovoltaics : Leblebici et al. (2017) demonstrated the use of this compound in organic photovoltaics, showing that adding it to a polymer–fullerene bulk heterojunction photovoltaic device increased the power conversion efficiency.
Pharmacological Activities : Studies like those by Hamidpour et al. (2013) and Drikvandi et al. (2020) investigate camphor's antioxidant, anti-inflammatory, and other pharmacological properties.
Toxicity Studies : Research by Ferreira et al. (2020) and Tekin et al. (2015) discuss camphor-induced seizures and neurotoxicity.
Drug Delivery : Xie et al. (2016) explored camphor as a penetration enhancer for transdermal drug delivery.
Mechanism of Action
Target of Action
Camphoric anhydride is primarily used topically as a pain reliever and antiseptic . It is also used in vaporizers to suppress coughing
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the carbonyl group, followed by the removal of a leaving group This is a general mechanism for anhydride reactions
Biochemical Pathways
This compound is involved in various biochemical pathways. For instance, it has been used as a co-monomer in polycondensation reactions with various diols . The oxidation of camphor produces camphoric acid, which is used in these reactions . .
Pharmacokinetics
It is known that this compound is used topically, suggesting that it is absorbed through the skin . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its application. When used topically, it helps relieve pain and acts as an antiseptic . In vaporizers, it helps suppress coughing . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the stability and reactivity of this compound . Additionally, the physical properties of this compound can be tuned by the structure of the cyclic anhydride used, thus influencing its application in smart delivery systems .
Safety and Hazards
Camphoric anhydride may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust, contact with skin and eyes, and to use personal protective equipment. In case of contact, wash with plenty of soap and water .
Future Directions
Biochemical Analysis
Biochemical Properties
Camphoric anhydride is mainly used for the preparation of other organic compounds, especially for the synthesis of various types of camphor derivatives . It is an intermediate in the process of camphor synthesis and can be used as a starting material for camphor synthesis . In addition, it can also be used as a catalyst, an oxidizing agent, and a reducing agent for organic synthesis reactions .
Cellular Effects
This compound has been used as a co-monomer in polycondensation reactions with various diols . It has been shown to exhibit enhanced anticancer activity when combined with cisplatin in biodegradable nanoparticles .
Molecular Mechanism
This compound-based acylhydrazone compounds have been synthesized by the condensation reaction of N-amino camphorimide with substituted benzaldehyde . These compounds exhibited excellent antifungal activity .
Temporal Effects in Laboratory Settings
In the solid state, this compound has been shown to cause temporal fluorescence shifts . This property has been used to predictably tune exciton energies in organic thin film structures .
Metabolic Pathways
It is known that this compound is involved in the synthesis of camphor and its derivatives .
Transport and Distribution
This compound has been used to selectively tune the polarity of polymer films when doped at different loads . This suggests that this compound can be distributed within a matrix and can influence the properties of the matrix.
Properties
{ "Design of the Synthesis Pathway": "Camphoric anhydride can be synthesized through the oxidation of camphor with chromic acid.", "Starting Materials": [ "Camphor", "Chromic acid" ], "Reaction": [ "Dissolve camphor in glacial acetic acid", "Add chromic acid slowly to the solution with stirring", "Heat the mixture to 70-80°C for 2-3 hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold water and dry it in a desiccator" ] } | |
CAS No. |
76-32-4 |
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1 |
InChI Key |
VFZDNKRDYPTSTP-QUBYGPBYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C(=O)OC2=O |
SMILES |
CC1(C2CCC1(C(=O)OC2=O)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)OC2=O)C)C |
595-31-3 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of camphoric anhydride is C10H14O3 and its molecular weight is 182.22 g/mol. []
A: this compound can be characterized using techniques like IR, 1H NMR, and 13C NMR. Key features include carbonyl stretching bands in the IR spectrum and characteristic chemical shifts for the different protons and carbons in the NMR spectra. [, ]
A: this compound is used as a high-permittivity additive in organic semiconductor films to improve exciton separation efficiency in organic solar cells by reducing the exciton binding energy. [] It is also used as a curing agent in epoxy resins, influencing the thermal and mechanical properties of the resulting thermosets. [, ]
A: this compound is used as a high-permittivity additive in organic bulk heterojunction photovoltaic devices. Its incorporation increases the film permittivity, reducing the charge transfer state energy and ultimately increasing the device's power conversion efficiency. []
A: this compound can be synthesized by oxidizing bornylene with KMnO4 in a mixture of acetic anhydride and water. [] It can also be obtained by the unsensitized photo-oxidation of camphorquinone in polar solvents like alcohol. []
A: The reaction between this compound and primary amines exhibits regioselectivity, favoring the less hindered carbonyl group of the anhydride. Additionally, when chiral components are used, kinetic resolution can occur, allowing for stereoselective synthesis. []
A: Computational methods like molecular dynamics (MD) simulations and quantum mechanical (QM) calculations help analyze this compound's structure and conformational behavior in solution. These techniques, coupled with NMR spectroscopy, provide detailed insights into its structural characteristics. []
A: Early research on this compound focused on its synthesis and fundamental chemical reactions, such as its rate of hydration and its reaction with aromatic compounds in the context of Friedel-Crafts reactions. [, , , , , ] Later research explored its physical properties, including dielectric studies of its orientational disorder. [, ] More recently, the focus has shifted towards its applications in materials science, particularly its role in organic electronics and photovoltaics. [, , ]
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